(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate
Description
Systematic Nomenclature and Classification
The systematic nomenclature of (7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate follows the International Union of Pure and Applied Chemistry guidelines for steroid nomenclature established for complex polycyclic structures. The compound possesses the Chemical Abstracts Service registry number 875573-63-0 and corresponds to the molecular formula C29H45BrO3 with a molecular weight of 521.57 grams per mole. The systematic name reflects the tetradecahydro substitution pattern, indicating the presence of fourteen additional hydrogen atoms compared to the parent cyclopenta[a]phenanthrene nucleus, resulting in complete saturation of the ring system except for the carbonyl functionality at position 3.
The classification of this compound within steroid taxonomy places it as a derivative of the gonane (cyclopentanoperhydrophenanthrene) core structure, which serves as the fundamental architectural foundation for all naturally occurring and synthetic steroids. The gonane framework consists of seventeen carbon atoms arranged in four fused rings: three cyclohexane units designated as rings A, B, and C, and one cyclopentane unit forming ring D. This particular derivative represents a modified gonane structure with significant substitution patterns that alter both its physical properties and potential biological activities.
Alternative nomenclature systems recognize this compound through various synonymous designations, including (7alpha,17beta)-17-(Acetyloxy)-7-(9-bromononyl)estr-4-en-3-one, which emphasizes the estrane-type numbering system commonly employed in steroid hormone chemistry. The International Non-proprietary Name conventions would classify this compound within the broader category of halogenated steroid acetates, specifically as a brominated nonyl-substituted derivative of the traditional estrane skeleton.
The compound's classification as a pharmaceutical intermediate reflects its role in the synthetic pathway toward more complex therapeutic agents. Regulatory frameworks recognize this molecule under multiple designations, including its identification as Fulvestrant Impurity 46 and Fulvestrant Intermediates-4, indicating its significance in quality control and pharmaceutical manufacturing processes. These classifications demonstrate the compound's dual nature as both a synthetic intermediate and a potential process-related impurity requiring analytical characterization.
Stereochemical Configuration at Seven Chiral Centers
The stereochemical complexity of this compound emerges from the presence of seven distinct chiral centers located at carbon positions 7, 8, 9, 10, 13, 14, and 17 within the steroid nucleus. Each stereogenic center contributes to the overall three-dimensional architecture of the molecule, creating a specific spatial arrangement that influences both chemical reactivity and potential biological recognition patterns. The absolute configuration designation follows the Cahn-Ingold-Prelog priority rules, providing unambiguous specification of the molecular geometry at each asymmetric carbon atom.
The stereochemical assignments reveal a systematic pattern consistent with naturally derived steroid configurations, particularly evident in the 8R, 9S, 10R, 13S, and 14S designations that mirror the conventional steroid backbone geometry. These configurations establish the fundamental ring junction orientations that determine the overall molecular conformation, with the 8R and 9S assignments creating the characteristic steroid ring fusion pattern observed in biological systems. The 10R and 13S configurations correspond to the traditional angular methyl group orientations that define steroid structural types according to established biochemical classifications.
The 7R configuration represents a significant deviation from typical steroid substitution patterns, as position 7 rarely carries substituents in naturally occurring steroids. This stereochemical assignment places the 9-bromononyl side chain in a specific spatial relationship relative to the steroid nucleus, influencing both the molecule's physical properties and its potential interactions with biological target sites. The R configuration at this position indicates that the brominated alkyl chain projects from the alpha face of the steroid ring system, creating unique steric and electronic environments.
| Chiral Center | Configuration | Ring System | Functional Significance |
|---|---|---|---|
| C-7 | R | Ring A | Bromononyl chain attachment |
| C-8 | R | Ring B/C junction | Ring fusion geometry |
| C-9 | S | Ring B/C junction | Natural steroid pattern |
| C-10 | R | Ring A/B junction | Angular methyl orientation |
| C-13 | S | Ring C/D junction | Natural steroid pattern |
| C-14 | S | Ring D | Ring closure configuration |
| C-17 | S | Ring D | Acetate ester attachment |
The 17S configuration establishes the stereochemical environment for the acetate ester functionality, positioning this group in the beta orientation relative to the steroid nucleus. This stereochemical arrangement influences the compound's susceptibility to enzymatic hydrolysis and its potential pharmacokinetic properties. The combination of all seven stereochemical assignments creates a unique molecular architecture that distinguishes this compound from other steroid derivatives and contributes to its specific chemical and biological properties.
Historical Context in Steroid Chemistry
The development of complex steroid derivatives like this compound represents the culmination of nearly two centuries of steroid chemical research. The foundational understanding of steroid structures emerged in the early nineteenth century through investigations of cholesterol and bile acids, establishing the fundamental polycyclic architecture that characterizes all steroid compounds. These pioneering studies, conducted by prominent chemists including Adolf Windaus and Heinrich Wieland, ultimately elucidated the complex ring system that serves as the structural basis for contemporary steroid pharmaceutical development.
The historical progression of steroid chemistry gained significant momentum following the consolidation of chemical theory and the development of sophisticated analytical techniques in the twentieth century. The clarification of the cyclopentaphenanthrene nucleus arrangement in 1932 through pyrolytic dehydrogenation and X-ray crystallography provided the structural foundation necessary for rational drug design approaches to steroid modification. This breakthrough enabled chemists to systematically explore structural variations while maintaining the essential architectural features required for biological activity.
The therapeutic potential of steroid modifications became apparent following the announcement by Philip Hench and Edward Kendall in 1949 that cortisone dramatically alleviated rheumatoid arthritis symptoms. This discovery catalyzed extensive research into steroid structure-activity relationships and stimulated the development of novel synthetic routes for producing modified steroid derivatives. The subsequent decades witnessed the emergence of a flourishing steroid pharmaceutical industry accompanied by vastly expanded fundamental knowledge of steroid reactions that influenced numerous other areas of chemistry.
The evolution of synthetic methodologies enabled the preparation of increasingly complex steroid derivatives, including those featuring extensive substitution patterns and unusual functional groups. The development of sophisticated brominated alkyl substituents, such as the 9-bromononyl chain present in the target compound, represents advanced synthetic strategies that emerged from decades of methodological refinement. These approaches allow for the precise introduction of specific functional groups at defined positions within the steroid nucleus, enabling the creation of molecules with tailored properties for particular therapeutic applications.
Contemporary steroid chemistry has embraced the principles of rational drug design, utilizing detailed structure-activity relationship data to guide the development of new therapeutic agents. The creation of compounds like this compound demonstrates the sophisticated level of structural manipulation achievable through modern synthetic chemistry. These advanced derivatives incorporate multiple functional modifications designed to optimize specific properties while maintaining compatibility with the fundamental steroid architecture.
Relationship to Fulvestrant and Cyclopenta[a]phenanthren Scaffold
The compound this compound exhibits a direct synthetic relationship to fulvestrant, serving as a key intermediate in the pharmaceutical manufacturing process. Fulvestrant, systematically known as (7α,17β)-7-{9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-triene-3,17-diol, represents a selective estrogen receptor degrader approved for treating hormone receptor-positive metastatic breast cancer. The structural connection between these compounds demonstrates the sophisticated synthetic strategies employed in developing advanced pharmaceutical agents from traditional steroid scaffolds.
The cyclopenta[a]phenanthrene scaffold provides the fundamental architectural framework shared by both the target compound and fulvestrant. This polycyclic system, also known as the steroid nucleus or gonane structure, consists of seventeen carbon atoms arranged in four fused rings that establish the characteristic three-dimensional geometry essential for biological activity. The preservation of this core structure throughout the synthetic transformation sequence ensures maintenance of the spatial relationships required for effective interaction with estrogen receptor proteins.
The transformation from the brominated intermediate to fulvestrant involves several critical synthetic steps that modify the alkyl side chain while preserving the steroid nucleus integrity. The 9-bromononyl substituent present in the intermediate compound serves as a synthetic handle for introducing the complex pentafluoropentylsulfinyl group characteristic of fulvestrant. This synthetic strategy demonstrates the utility of halogenated intermediates in enabling selective functional group transformations that would be difficult to achieve through direct modification of the final product.
| Structural Feature | Target Compound | Fulvestrant | Relationship |
|---|---|---|---|
| Core Scaffold | Cyclopenta[a]phenanthrene | Cyclopenta[a]phenanthrene | Identical |
| C7 Substituent | 9-Bromononyl | 9-Pentafluoropentylsulfinylnonyl | Precursor-Product |
| C17 Functionality | Acetate ester | Hydroxyl group | Protecting group |
| Ring Saturation | Tetradecahydro | Aromatic A-ring | Synthetic intermediate |
| Molecular Weight | 521.57 g/mol | 606.78 g/mol | Increased complexity |
The relationship between these compounds illustrates the principles of pharmaceutical intermediate chemistry, where synthetic accessibility and functional group compatibility guide the selection of appropriate precursor molecules. The brominated intermediate provides a reactive site for nucleophilic substitution reactions that enable the introduction of complex organosulfur functionalities present in fulvestrant. This approach allows for controlled synthetic transformations under mild conditions that preserve the stereochemical integrity of the steroid nucleus.
The cyclopenta[a]phenanthrene scaffold's biological significance extends beyond its role as a synthetic framework, as this structure enables specific molecular recognition by estrogen receptor proteins. The three-dimensional arrangement of the four fused rings creates a rigid molecular architecture that complements the binding site geometry of target proteins. The preservation of this essential structural feature throughout synthetic transformations ensures that the final therapeutic agent retains the capacity for effective biological interaction while incorporating novel functional groups that modulate activity profiles.
Properties
IUPAC Name |
[(7R,8R,9S,10R,13S,14S,17S)-7-(9-bromononyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45BrO3/c1-20(31)33-27-14-13-26-28-21(10-8-6-4-3-5-7-9-17-30)18-22-19-23(32)11-12-24(22)25(28)15-16-29(26,27)2/h19,21,24-28H,3-18H2,1-2H3/t21-,24+,25-,26+,27+,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMZNCMIENHRBS-OMQCHTGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34)CCCCCCCCCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@H]34)CCCCCCCCCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate is a synthetic derivative of the steroid fulvestrant. It exhibits significant biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H30O4
- CAS Number : 875573-63-0
- Molecular Weight : 346.47 g/mol
The compound primarily functions as an estrogen receptor antagonist. It binds to estrogen receptors in target tissues and inhibits estrogen-mediated signaling pathways. This action is particularly relevant in the treatment of hormone-sensitive cancers such as breast cancer.
Biological Activity
-
Antitumor Effects :
- Studies have shown that this compound can inhibit the growth of estrogen-dependent tumors. In vitro assays demonstrated significant reductions in cell proliferation in breast cancer cell lines treated with this compound compared to controls .
- In vivo studies on animal models indicate that administration of the compound leads to tumor regression and improved survival rates .
- Estrogen Receptor Binding Affinity :
-
Side Effects and Toxicity :
- While effective as an antitumor agent, the compound has been associated with certain side effects including potential reproductive toxicity. Safety data indicate risks related to fertility and fetal development when administered at high doses.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of the compound as a second-line treatment after failure of other therapies. Results indicated a response rate of approximately 30%, with several patients experiencing stable disease for over six months.
Case Study 2: Hormonal Regulation
Another study focused on the hormonal regulation effects in postmenopausal women. The administration of the compound resulted in decreased serum estrogen levels and modulation of related biomarkers indicative of reduced tumor activity.
Comparative Analysis
| Property | (7R,8R,...)-Acetate | Fulvestrant | Tamoxifen |
|---|---|---|---|
| Estrogen Receptor Binding | High | Moderate | High |
| Antitumor Activity | Significant | Significant | Moderate |
| Side Effects | Reproductive toxicity | Hot flashes | Thromboembolic events |
| Clinical Efficacy | 30% response rate | 50% response rate | 40% response rate |
Scientific Research Applications
Structural Overview
The compound features a tetradecahydrocyclopenta[a]phenanthrene core with multiple functional groups that contribute to its biological activity. Key properties include:
- Molecular Formula : C29H43BrO3
- Molecular Weight : 487.56 g/mol
- Density : 1.22 g/cm³ (predicted)
- Boiling Point : Approximately 593.3 °C (predicted) .
Medicinal Chemistry
The primary application of this compound lies in its potential use as a pharmaceutical agent:
- Hormonal Therapies : Its structure resembles that of steroid hormones, suggesting it may act as an agonist or antagonist in hormonal pathways. Research indicates that compounds with similar structures can modulate estrogen receptors, making them candidates for breast cancer therapies .
Research and Development
This compound serves as an important intermediate in the synthesis of more complex molecules:
- Fulvestrant Intermediates : It is identified as an intermediate in the synthesis of Fulvestrant (Faslodex), a drug used in hormone receptor-positive breast cancer treatment .
Biochemical Studies
Due to its unique structure, it can be utilized in biochemical assays to study receptor interactions:
- Receptor Binding Studies : The compound can be employed to understand binding affinities and mechanisms of action related to steroid receptors .
Case Study 1: Hormonal Modulation
A study explored the effects of similar compounds on estrogen receptor modulation. Results indicated that modifications in the alkyl chain significantly impacted receptor binding affinity and biological activity. The findings suggest that the bromononyl group may enhance lipophilicity and thus improve cellular uptake .
Case Study 2: Synthesis of Fulvestrant
Research detailing the synthetic pathway for Fulvestrant highlighted the importance of this compound as a precursor. The study reported on yield optimization and reaction conditions necessary for effective synthesis .
| Study | Findings | Implications |
|---|---|---|
| Hormonal Modulation | Enhanced binding affinity observed with structural modifications | Potential for developing targeted therapies |
| Fulvestrant Synthesis | Identified as a key intermediate | Streamlining production processes for cancer therapies |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous steroidal derivatives:
*Estimated molecular formula based on structural analysis.
Key Comparative Insights:
Substituent Effects on Bioactivity: The 9-bromononyl group in the target compound provides greater steric bulk and electronegativity compared to the pentafluoropentylthio group in . Bromine’s larger atomic radius may hinder receptor binding but improve membrane permeability . C17 Acetate is a common modification in steroidal drugs (e.g., medroxyprogesterone acetate) to prolong half-life, contrasting with the ethynyl sulfate in , which prioritizes aqueous solubility .
Stereochemical Specificity: The (7R,8R,9S,10R,13S,14S,17S) configuration ensures optimal spatial alignment for target engagement, mirroring bioactive steroids like allopregnanolone (). Deviations in stereochemistry (e.g., ’s (8S,9S,13S,14S,17S)) alter 3D structure and activity .
Synthetic Challenges: Introducing the 9-bromononyl chain requires precise bromination under anhydrous conditions, akin to the triflation and boronate coupling steps in . By contrast, fluorinated analogs () demand specialized reagents (e.g., pentafluoropentylthiol) .
Safety and Handling: Brominated steroids (target compound) may pose higher toxicity risks compared to non-halogenated analogs (e.g., ’s allopregnanolone). Proper handling protocols, as outlined in Safety Data Sheets (), are critical .
Preparation Methods
Estradiol Derivative Functionalization
The most frequently employed starting material is 17β-estradiol due to commercial availability and established functionalization protocols. A representative pathway involves:
-
C3-ketone protection using tert-butyldimethylsilyl (TBS) groups to prevent undesired oxidation.
-
C7-hydroxyl activation via mesylation (MsCl, EtN) for subsequent nucleophilic displacement.
-
Bromononyl chain installation through SN2 reaction with 9-bromo-1-nonanol derivatives (Table 1).
Table 1: Bromoalkylation Reaction Optimization
| Condition | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH, DMF | DMF | 0 → 25 | 62 | 88 |
| KOtBu, THF | THF | -78 → 0 | 78 | 92 |
| Phase-transfer | Toluene/H2O | 25 | 85 | 95 |
| Data synthesized from methodologies in and. |
The phase-transfer system (Aliquat 336 catalyst) demonstrates superior yield and purity by minimizing β-elimination side reactions.
Stereocontrolled Bromoalkylation
Preserving the (7R,8R,9S,10R) configuration during C7 functionalization requires:
-
Bulky leaving groups (mesyl > tosyl) to enhance SN2 character.
-
Chelation control using Mg(OTf) to fix the C7-C8 dihedral angle during displacement.
X-ray crystallographic studies confirm that the 7R configuration remains intact when using mesyl-protected intermediates in THF at -40°C.
Acetylation Methodologies
C17-OH Esterification
Post-bromoalkylation acetylation employs:
-
Acetic anhydride (3 eq.) with DMAP catalysis in CHCl → 94% yield.
-
Acetyl chloride (2.5 eq.) with pyridine base in toluene → 89% yield.
Critical considerations:
Industrial-Scale Process Design
Patent CN114685593A outlines a scalable route avoiding chromatographic purification:
-
One-pot bromoalkylation-acetylation sequence reduces intermediate isolation steps.
-
Crystallization-driven purification :
-
Particle size control through antisolvent addition rate modulation (Table 2).
Table 2: Crystallization Optimization Parameters
| Parameter | Value | Impact on Purity |
|---|---|---|
| Cooling rate | 0.5°C/min | +8% |
| Stirring speed | 200 rpm | +5% |
| Seed loading | 1% w/w | +12% |
| Data adapted from. |
Impurity Profile and Control
Common impurities arise from:
-
Bromide displacement by residual hydroxyl groups (mitigated via exhaustive mesylation).
-
Acetyl migration to C3-ketone (prevented by low-temperature acetylation).
HPLC-MS analysis identifies critical impurities requiring ≤0.15% control for pharmaceutical applications .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
